molecular formula C21H28N2O5S B5300480 3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5300480
M. Wt: 420.5 g/mol
InChI Key: UTLUUMFZLMVQSL-UHFFFAOYSA-N
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Description

3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a piperazine moiety and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[221]heptane-2-carboxylic acid typically involves multiple steps One common route starts with the preparation of the bicyclo[22The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. The sulfonyl group can interact with various enzymes and receptors, while the piperazine ring may modulate neurotransmitter activity. The bicyclic core provides structural stability and influences the compound’s overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • **3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
  • **3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]heptane-3-carboxylic acid
  • **3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]heptane-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)sulfonylpiperazine-1-carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-13-3-4-14(2)17(11-13)29(27,28)23-9-7-22(8-10-23)20(24)18-15-5-6-16(12-15)19(18)21(25)26/h3-4,11,15-16,18-19H,5-10,12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLUUMFZLMVQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3C4CCC(C4)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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